{[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate
Description
{[(2-Methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate is a quinoline-2-carboxylate derivative featuring a carbamoylmethyl ester moiety linked to a 2-methylbenzyl group. Quinoline-2-carboxylates are widely studied for their pharmacological properties, including anti-tuberculosis, antitumor, and antimicrobial activities . The substitution pattern on the quinoline core and ester side chain critically influences biological activity and pharmacokinetics. In this compound, the carbamoyl group may enhance hydrogen-bonding interactions with biological targets, while the 2-methylphenyl substituent could improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14-6-2-3-8-16(14)12-21-19(23)13-25-20(24)18-11-10-15-7-4-5-9-17(15)22-18/h2-11H,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMVCZRPTYMENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[(2-methylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate is a member of the quinoline derivative family, which has garnered significant attention due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic effects, including antibacterial, anti-inflammatory, and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C16H16N2O3
- Molecular Weight : Approximately 284.31 g/mol
The compound features a quinoline core with a carbamoyl group and a methylphenyl substituent, which contribute to its biological reactivity and activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Quinoline derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant inhibition against bacterial strains by targeting essential bacterial enzymes.
- Mechanism : The compound may inhibit bacterial dihydrofolate reductase, an enzyme critical for bacterial growth and metabolism.
2. Anti-inflammatory Properties
Studies have shown that quinoline derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
- Research Findings : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in macrophage cultures.
3. Antiviral Activity
Recent investigations have highlighted the antiviral potential of quinoline derivatives against various viruses, including Hepatitis B.
- Case Study : A study conducted on related compounds indicated that they could inhibit HBV replication effectively at concentrations as low as 10 µM, suggesting a similar potential for this compound .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antibacterial | Inhibition of dihydrofolate reductase | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |
| Antiviral | Inhibition of viral replication |
Table 2: Related Compounds and Their Activities
| Compound Name | Biological Activity |
|---|---|
| Methyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]}methoxy}-6-fluoroquinoline-2-carboxylate | Antibacterial, anti-inflammatory |
| Methyl 4-hydroxyquinoline-3-carboxylate | Antiviral against Hepatitis B |
| Methyl 4-{[(5-bromo-2-methylphenyl)carbamoyl]}methoxy}-6-fluoroquinoline-2-carboxylate | Antioxidant |
Case Studies
- Antibacterial Efficacy : A comparative study involving various quinoline derivatives revealed that those with similar structural motifs to this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus.
- Anti-inflammatory Mechanism : In a recent study, the compound was tested in a murine model of inflammation where it demonstrated significant reduction in paw edema, indicating its potential application in treating inflammatory disorders.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Findings:
Substituent Position and Bioactivity: The 2-carboxylate position (target compound) is associated with anti-tuberculosis activity, as seen in methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate . In contrast, 4-carboxylate derivatives (e.g., 6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid) are linked to antitumor applications . The chloro substituent in position 6 () enhances cytotoxicity but reduces aqueous solubility compared to the target compound’s carbamoyl group .
Ester vs. Carboxylic Acid Derivatives: Carboxylic acid derivatives (e.g., quinoline-4-carboxylic acid) exhibit higher polarity, favoring solubility in polar solvents like methanol and DMSO, whereas esterified analogues (e.g., target compound) show better membrane permeability .
Synthetic Accessibility: The target compound’s synthesis likely involves carbamoylation of a quinoline-2-carboxylate precursor, similar to methods used for ethyl 2-chloromethyl-4-phenylquinoline-3-carboxylate (condensation with carbamide or amines) .
Critical Analysis of Structural Modifications
- Carbamoyl vs. Ester Groups : The carbamoyl group in the target compound may confer metabolic stability over ester-based analogues, which are prone to hydrolysis .
- Chlorine Substitution : Chlorinated derivatives (e.g., ) exhibit enhanced cytotoxicity but face solubility challenges, limiting bioavailability .
- Aromatic vs. Heteroaromatic Side Chains : Thiophene-containing analogues () show unique binding profiles in enzyme assays, suggesting divergent therapeutic applications compared to purely aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
